An In-Depth Technical Guide to 5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride: A Key Building Block in Modern Drug Discovery
An In-Depth Technical Guide to 5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride: A Key Building Block in Modern Drug Discovery
This guide provides a comprehensive technical overview of 5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride, a specialized reagent increasingly pivotal in the field of medicinal chemistry. Targeted at researchers, scientists, and drug development professionals, this document delves into the compound's synthesis, chemical properties, reactivity, and its significant applications, particularly in the burgeoning area of targeted protein degradation.
Introduction and Strategic Importance
5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride, bearing the CAS Number 889939-48-4 , has emerged as a valuable synthetic intermediate.[1][2][3] Its unique substitution pattern—a blend of electron-withdrawing (chloro, sulfonyl chloride) and electron-donating (methoxy, methyl) groups—offers a nuanced platform for creating complex molecular architectures. This strategic arrangement of functional groups makes it an ideal scaffold for building molecules designed to interact with biological targets with high specificity and affinity.
Notably, this compound is frequently classified as a "Protein Degrader Building Block," highlighting its primary role in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4] PROTACs represent a revolutionary therapeutic modality that hijacks the cell's natural protein disposal system to eliminate disease-causing proteins, offering a powerful alternative to traditional inhibition.[5][6] This guide will explore the properties of 5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride that make it a sought-after component in the design of such advanced therapeutics.
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective use in synthesis. The key properties of 5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 889939-48-4 | [1][2][3] |
| Molecular Formula | C₈H₈Cl₂O₃S | [3] |
| Molecular Weight | 255.12 g/mol | [3] |
| Appearance | White to off-white crystals or powder | [7] |
| Melting Point | 123-133 °C | [7] |
| IUPAC Name | 5-chloro-2-methoxy-4-methylbenzene-1-sulfonyl chloride | [7] |
| SMILES | COC1=C(C=C(Cl)C(C)=C1)S(Cl)(=O)=O | [7] |
| InChI Key | BJRJHJZVSWZXIP-UHFFFAOYSA-N | [7] |
Spectroscopic Characterization (Predicted)
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methoxy group, and the methyl group.
-
Aromatic Protons: Two singlets are anticipated in the aromatic region (typically δ 7.0-8.0 ppm). The proton ortho to the methoxy group will appear as one singlet, and the proton ortho to the chloro group will appear as another.
-
Methoxy Protons: A sharp singlet corresponding to the three methoxy protons (-OCH₃) is expected around δ 3.8-4.0 ppm.
-
Methyl Protons: A singlet for the three methyl protons (-CH₃) will likely appear in the upfield region, around δ 2.3-2.5 ppm.
-
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): The carbon NMR spectrum will provide information on all eight carbon atoms in the molecule. The aromatic carbons will resonate in the δ 110-160 ppm range, with the carbon attached to the methoxy group being the most shielded (lowest ppm) and the carbon attached to the sulfonyl chloride group being the most deshielded (highest ppm) among the ring carbons. The methoxy carbon will appear around δ 55-60 ppm, and the methyl carbon will be observed upfield, around δ 15-20 ppm.
-
IR (Infrared) Spectroscopy: The IR spectrum will be characterized by strong absorption bands indicative of the sulfonyl chloride group.
-
S=O Stretching: Two strong, characteristic bands for the asymmetric and symmetric stretching of the S=O bonds are expected in the regions of 1370-1390 cm⁻¹ and 1170-1190 cm⁻¹, respectively.
-
C-O Stretching: A strong band for the aryl ether C-O stretch will likely be present around 1250 cm⁻¹.
-
Aromatic C=C Stretching: Multiple bands of medium intensity will appear in the 1450-1600 cm⁻¹ region.
-
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak and any chlorine-containing fragments. The M+2 peak (from one ³⁷Cl) and M+4 peak (from two ³⁷Cl atoms) will be prominent.
Synthesis and Manufacturing
The synthesis of 5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride is typically achieved via an electrophilic aromatic substitution reaction, specifically the chlorosulfonation of the corresponding substituted anisole.
Figure 1. Synthetic pathway to the target compound.
Experimental Protocol (Exemplary)
This protocol is based on established procedures for the chlorosulfonation of activated aromatic rings.[8][9] Caution: This reaction should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment, as chlorosulfonic acid is highly corrosive and reacts violently with water.
Materials:
-
4-Chloro-1-methoxy-2-methylbenzene (1 equivalent)[10]
-
Chlorosulfonic acid (2-5 equivalents)
-
Anhydrous dichloromethane (or other inert solvent)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap (for HCl gas), add anhydrous dichloromethane.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add chlorosulfonic acid (2-5 equivalents) to the stirred solvent.
-
Substrate Addition: To this cold solution, add 4-Chloro-1-methoxy-2-methylbenzene (1 equivalent) dropwise from the addition funnel at a rate that maintains the internal temperature below 5-10 °C. The methoxy and methyl groups are activating and ortho-, para-directing. The position para to the methoxy group is blocked by the chloro group, and the position ortho to the methoxy group is sterically unhindered, directing the bulky sulfonyl chloride group to that position.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Work-up: Carefully and slowly pour the reaction mixture onto a large excess of crushed ice with vigorous stirring. This step is highly exothermic and will generate HCl gas.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2x).
-
Washing: Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford pure 5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride.
Reactivity Profile and Mechanistic Considerations
The reactivity of 5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride is dominated by the sulfonyl chloride functional group (-SO₂Cl). The sulfur atom is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it susceptible to nucleophilic attack.
Figure 2. General reactivity with common nucleophiles.
Formation of Sulfonamides
The most common and synthetically valuable reaction of this compound is its reaction with primary or secondary amines to form stable sulfonamides. This reaction is fundamental to its use in constructing PROTAC linkers.
Mechanism: The reaction proceeds via a nucleophilic substitution at the sulfur center. The amine nitrogen attacks the electrophilic sulfur atom, leading to a tetrahedral intermediate. Subsequent loss of a chloride ion and deprotonation of the nitrogen (often facilitated by a non-nucleophilic base like triethylamine or pyridine) yields the sulfonamide product.
Formation of Sulfonate Esters
Reaction with alcohols, typically in the presence of a base, yields sulfonate esters. While less common in the context of PROTACs, this reactivity can be exploited for other synthetic transformations.
Hydrolysis
Like all sulfonyl chlorides, the compound is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid. This underscores the need for anhydrous conditions during its synthesis and subsequent reactions.
Application in Targeted Protein Degradation (PROTACs)
The primary driver for the increased interest in 5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride is its role as a key building block for PROTACs.[4] A PROTAC is a heterobifunctional molecule consisting of three parts: a ligand for a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[11]
This sulfonyl chloride is used to construct the linker portion of the PROTAC. The resulting sulfonamide bond is highly stable under physiological conditions, a critical requirement for a successful drug candidate. The substituted phenyl ring provides a rigid and well-defined scaffold that can be used to control the length and vector of the linker, which is crucial for optimizing the formation of the productive ternary complex (Target Protein-PROTAC-E3 Ligase) that leads to ubiquitination and degradation.[11]
Figure 3. Role in a PROTAC synthesis workflow.
Safety, Handling, and Disposal
As a reactive sulfonyl chloride, this compound requires careful handling to ensure laboratory safety. The following guidelines are based on safety data for analogous compounds.[12][13][14]
-
Hazard Identification:
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles and a face shield are mandatory.
-
Skin Protection: Wear a lab coat and acid-resistant gloves (e.g., nitrile or neoprene).
-
Respiratory Protection: Use only in a well-ventilated chemical fume hood. If there is a risk of inhalation, a respirator may be required.
-
-
Handling and Storage:
-
Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[4]
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from moisture and incompatible materials such as strong bases, alcohols, and oxidizing agents.
-
-
Spill and Disposal Procedures:
-
Spills: For small spills, cover with a dry, inert absorbent material (e.g., sand or vermiculite), collect in a sealed container, and treat as hazardous waste. Do NOT use water for cleanup.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Unused reagent can be slowly and carefully quenched by adding it to a stirred, cold solution of sodium bicarbonate.
-
Conclusion
5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride is more than just a chemical reagent; it is an enabling tool for modern drug discovery. Its well-defined structure and predictable reactivity make it an ideal component for the rational design of complex therapeutic agents. As the field of targeted protein degradation continues to expand, the demand for such precisely functionalized building blocks will undoubtedly grow. The insights and protocols provided in this guide are intended to empower researchers to leverage the full potential of this versatile compound in their pursuit of novel therapeutics.
References
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Chem Service, Inc. (2016, May 13). Safety Data Sheet: 2-Amino-5-chloro-4-methylbenzenesulfonic acid. Retrieved from [Link]
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PubChem. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]
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CP Lab Chemicals. (n.d.). 5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride, min 97%. Retrieved from [Link]
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MySkinRecipes. (n.d.). 5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride. Retrieved from [Link]
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Matrix Fine Chemicals. (n.d.). 4-CHLORO-1-METHOXY-2-METHYLBENZENE | CAS 3260-85-3. Retrieved from [Link]
- Kim, Y., et al. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Molecules, 25(8), 1954.
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UCL Discovery. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved from [Link]
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PubChem. (n.d.). 4-Chloro-2-methylanisole. Retrieved from [Link]
- Sun, X., et al. (2022). An overview of PROTACs: a promising drug discovery paradigm. Future Medicinal Chemistry, 14(21), 1625-1645.
- Békés, M., Langley, D. R., & Crews, C. M. (2022). PROTAC targeted protein degraders: the past is prologue. Nature Reviews Drug Discovery, 21(3), 181-200.
- Google Patents. (2020). WO2020252398A1 - Proteolysis-targeting protacs inducing degradation of c-mic protein.
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